4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate
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Overview
Description
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate is a chemical compound with the formula C₁₀H₁₇BF₄N₄O₃ . It is often used in research and has a molecular weight of 328.07 g/mol .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it has been synthesized through different methods, including the formation of various heterocyclic compounds. It has shown potential in various fields, including antiviral and anticancer applications.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C₁₀H₁₇BF₄N₄O₃ . It is a solid at room temperature .Chemical Reactions Analysis
This compound is known to be an efficient condensing agent leading to the formation of amides and esters . It plays a significant role in various chemical reactions.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 328.07 g/mol . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Characterization
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate, also known as DMTMM BF4, has been synthesized and characterized for its efficiency in various chemical reactions. The synthesis process has been improved for high yield preparation, avoiding expensive or unusual reagents (Raw, 2009). Additionally, its chloride variant, DMTMM, has been synthesized through the coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine (Kunishima et al., 1999).
Applications in Peptide Synthesis
DMTMM BF4 has been utilized in peptide synthesis, proving to be an effective coupling reagent. Its efficacy in the synthesis of Z-, Boc-, and Fmoc-protected dipeptides, as well as in fragment condensation, has been demonstrated with high yields and enantiomeric purity (Kaminski et al., 2005). Furthermore, DMTMM toluene-4-sulfonate has been found to be a versatile coupling reagent for the synthesis of amides, esters, and peptides in solution (Frączyk et al., 2018).
Polysaccharide Activation
The compound has been employed in the efficient activation of carboxyl polysaccharides for the preparation of conjugates. This application is particularly significant in the field of polysaccharide chemistry (Farkaš & Bystrický, 2007).
Biomedical Applications
In biomedical research, DMTMM has been used for chemical modifications of hyaluronan to optimize its shear-thinning properties, which are essential for injectability and additive manufacturing. This application highlights its utility in regenerative medicine and drug delivery (Petta et al., 2016).
Other Chemical Applications
DMTMM and its variants have shown utility in various chemical syntheses, such as the preparation of Weinreb amides from carboxylic acids (Hioki et al., 2004), generation of nitrile oxides from nitroalkanes (Giacomelli et al., 2003), and synthesis of sterically-hindered peptidomimetics (Shieh et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word 'Warning’ . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N4O3.BF4/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;2-1(3,4)5/h4-7H2,1-3H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRXDNPNQMIQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1(CCOCC1)C2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293311-03-2 |
Source
|
Record name | 293311-03-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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